molecular formula C15H12N2O2S B2953437 N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034464-08-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2953437
CAS No.: 2034464-08-7
M. Wt: 284.33
InChI Key: OSKXZCLDGPOJFA-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic small molecule designed for research applications. Compounds within this structural class, featuring furan, pyridine, and thiophene-carboxamide motifs, have demonstrated significant potential in medicinal chemistry and drug discovery. Similar furan-carboxamide derivatives have been identified as novel inhibitors of lethal influenza viruses such as H5N1, showcasing the therapeutic relevance of this chemical scaffold . Furthermore, analogous structures based on a pyridine-methyl-heteroaryl-carboxamide core have been developed and patented as potent inhibitors of specific enzymes, illustrating the utility of this framework in designing targeted therapies . The thiophene-3-carboxamide group is a common pharmacophore that can contribute to binding affinity through hydrogen bonding and hydrophobic interactions . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating biological pathways and structure-activity relationships (SAR) in various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-4-6-20-10-13)17-8-11-1-2-14(16-7-11)12-3-5-19-9-12/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKXZCLDGPOJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CSC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a thiophene ring, a pyridine moiety, and a furan group linked through a carboxamide functionality. Its molecular formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 298.4 g/mol. The presence of these heterocycles contributes to its diverse chemical properties and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, one study reported MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, demonstrating its potent antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study focusing on cell lines such as H460 and A549, it was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the inhibition of key signaling pathways like VEGFR-2 . The compound's ability to disrupt cell cycle progression and increase reactive oxygen species (ROS) production was noted as critical factors in its anticancer efficacy.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The furan and pyridine rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets . Additionally, the thiophene moiety contributes to the compound's stability and bioavailability.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results demonstrated significant antibiofilm activity and synergy with other antibiotics like Ciprofloxacin .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound effectively inhibited colony formation and induced apoptosis in a dose-dependent manner. Molecular docking studies confirmed stable binding to VEGFR-2, suggesting its potential as an anti-angiogenic agent .

Data Summary Table

Property Value
Molecular FormulaC16H14N2O2SC_{16}H_{14}N_{2}O_{2}S
Molecular Weight298.4 g/mol
Antimicrobial ActivityMIC: 0.22 - 0.25 μg/mL
Anticancer ActivityInhibition of VEGFR-2
Mechanism of ActionApoptosis induction; ROS increase

Comparison with Similar Compounds

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide ()

  • Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces the pyridine ring in the target compound. Pyridazine’s higher electron deficiency may alter binding interactions compared to pyridine .
  • Molecular Weight : 414.5 g/mol (higher than the target compound’s estimated ~315–330 g/mol range), which could influence permeability.

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide ()

  • Substituents : The trifluoromethyl (-CF₃) group increases lipophilicity (logP) and metabolic resistance, contrasting with the furan’s electron-rich, oxygen-dependent reactivity .
  • Molecular Weight : 330.33 g/mol, closer to the target compound’s estimated range.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound from Compound from
Core Heterocycle Pyridine Pyridazine Tetrahydro-triazolopyridine
Key Substituent Furan-3-yl Benzo[d][1,3]dioxole Trifluoromethyl
Carboxamide Position Thiophene-3 Thiophene-2 Thiophene-3
Molecular Weight (g/mol) ~315–330 (estimated) 414.5 330.33
Lipophilicity (logP) Moderate (estimated) High (due to benzo ring) High (due to -CF₃)
Metabolic Stability Moderate (furan) Moderate (methylenedioxyphenyl) High (-CF₃)
  • Solubility : The pyridazine-based compound () may exhibit lower aqueous solubility due to its planar rigidity and higher molecular weight. The trifluoromethyl analog () benefits from the -CF₃ group’s balance of lipophilicity and polarity .
  • Binding Affinity : The thiophene-3-carboxamide orientation in the target compound and compound may favor interactions with polar residues in binding pockets, whereas the thiophene-2-carboxamide () could adopt a distinct spatial arrangement .

Limitations and Data Gaps

  • Physical properties (e.g., melting point, solubility) for the target compound and analogs in –3 are largely unreported, necessitating further experimental characterization.
  • Bioactivity data for all three compounds are sparse, limiting direct pharmacological comparisons.

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